N-(3-amino-4-methylphenyl)benzamide
Overview
Description
Mechanism of Action
Target of Action
N-(3-Amino-4-methylphenyl)benzamide (1) is a crucial building block of many drug candidates . .
Mode of Action
The compound is synthesized through the selective acylation of 4-methylbenzene-1,3-diamine (2) with benzoic anhydride (3) . The two amine groups in 2 are in different chemical environments, leading to the coexistence of parallel by-products and serial by-products, which makes the selective monoacylation process relatively complicated .
Biochemical Pathways
It is known that the compound is a crucial raw material and intermediate in the synthesis of many drug candidates .
Biochemical Analysis
Biochemical Properties
N-(3-amino-4-methylphenyl)benzamide plays a crucial role in biochemical reactions, particularly in the synthesis of drug candidates . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in selective acylation reactions, where it interacts with acylating reagents such as benzoic anhydride . The nature of these interactions is primarily based on the selective monoacylation of 4-methylbenzene-1,3-diamine, which is a precursor in the synthesis of this compound .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of specific signaling pathways involved in cell proliferation and apoptosis. Additionally, this compound can alter gene expression patterns, leading to changes in the production of proteins that regulate cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific enzymes, inhibiting or activating their activity, which in turn affects various biochemical pathways. For instance, this compound can inhibit the activity of enzymes involved in the synthesis of certain metabolites, leading to changes in cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biological activities . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in biochemical pathways. Threshold effects have been observed, where a specific dosage is required to elicit a measurable biological response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it can influence the activity of enzymes involved in the synthesis and degradation of specific metabolites, leading to changes in their concentrations within cells . These interactions can have downstream effects on cellular metabolism and overall biochemical homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of this compound across cellular membranes and its accumulation in specific cellular compartments . The localization of this compound within cells can influence its biological activity and interactions with other biomolecules .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications play a role in directing this compound to particular compartments or organelles within the cell . This localization is crucial for its interactions with enzymes and other biomolecules, ultimately influencing its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
There are two primary synthetic routes for the preparation of N-(3-amino-4-methylphenyl)benzamide :
Route 2: This route directly synthesizes this compound by the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride.
Industrial Production Methods
In industrial settings, a continuous flow microreactor system is often used for the synthesis of this compound . This method allows for precise control over reaction conditions, leading to high yields and selectivity . For instance, using a microreactor, the compound can be synthesized with a yield of 85.7% within 10 minutes .
Chemical Reactions Analysis
Types of Reactions
N-(3-amino-4-methylphenyl)benzamide undergoes various chemical reactions, including:
Acylation: The primary reaction for its synthesis.
Reduction: Used in one of the synthetic routes to convert nitro groups to amino groups.
Common Reagents and Conditions
Acylation: Benzoic anhydride is commonly used as the acylating agent.
Reduction: Hydrogen gas is used for the reduction of nitro groups.
Major Products
From Acylation: This compound is the major product.
From Reduction: The reduction of nitro groups results in the formation of amino groups.
Scientific Research Applications
N-(3-amino-4-methylphenyl)benzamide has a wide range of applications in scientific research :
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It serves as an intermediate in the synthesis of biologically active molecules.
Medicine: It is a crucial component in the development of drug candidates.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Comparison with Similar Compounds
N-(3-amino-4-methylphenyl)benzamide can be compared with other similar compounds such as N-(4-methylphenyl)benzamide . While both compounds share structural similarities, this compound is unique due to its specific functional groups and their positions, which confer distinct chemical and biological properties .
List of Similar Compounds
Properties
IUPAC Name |
N-(3-amino-4-methylphenyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-10-7-8-12(9-13(10)15)16-14(17)11-5-3-2-4-6-11/h2-9H,15H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKMYHZKZDMIROQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30360503 | |
Record name | N-(3-amino-4-methylphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30360503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
221875-98-5 | |
Record name | N-(3-amino-4-methylphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30360503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of N-(3-Amino-4-methylphenyl)benzamide in pharmaceutical research?
A: this compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds [, ]. While its direct biological activity might not be the primary focus, its structure serves as a scaffold for developing more complex molecules with potential therapeutic applications.
Q2: Can you describe the synthesis of this compound using microreactor technology?
A: A study [] explored the continuous synthesis of this compound within a microreactor. This method offers advantages like enhanced heat and mass transfer, leading to improved reaction control and potentially higher yields compared to traditional batch processes. The research used computational fluid dynamics (CFD) to model and simulate the synthesis, optimizing reaction parameters such as temperature and residence time for maximized production.
Q3: What is the role of the intermediate (3-Trifluoromethylsulfonyl)-N-[4-methyl-3-nitrophenyl]-benzamide in the synthesis of a specific pharmaceutical compound?
A: Research [] highlights the use of (3-Trifluoromethylsulfonyl)-N-[4-methyl-3-nitrophenyl]-benzamide as a key intermediate in a multi-step synthesis of (3-Trifluoromethylsulfonyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide (AN-024). This final compound, AN-024, likely possesses specific biological activities, though the research focuses on the synthetic route rather than its applications.
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